5-Amino-1,3-thiazolidine-2,4-dione 5-Amino-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 856658-51-0
VCID: VC2011593
InChI: InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7)
SMILES: C1(C(=O)NC(=O)S1)N
Molecular Formula: C3H4N2O2S
Molecular Weight: 132.14 g/mol

5-Amino-1,3-thiazolidine-2,4-dione

CAS No.: 856658-51-0

Cat. No.: VC2011593

Molecular Formula: C3H4N2O2S

Molecular Weight: 132.14 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1,3-thiazolidine-2,4-dione - 856658-51-0

Specification

CAS No. 856658-51-0
Molecular Formula C3H4N2O2S
Molecular Weight 132.14 g/mol
IUPAC Name 5-amino-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7)
Standard InChI Key XZBFCDKNTOMJSD-UHFFFAOYSA-N
SMILES C1(C(=O)NC(=O)S1)N
Canonical SMILES C1(C(=O)NC(=O)S1)N

Introduction

Chemical Identity and Structural Characteristics

5-Amino-1,3-thiazolidine-2,4-dione (CAS #856658-51-0) is a heterocyclic compound with a molecular formula of C₃H₄N₂O₂S and a molecular weight of 132.14 g/mol . The structure consists of a five-membered thiazolidine ring containing a sulfur atom at position 1 and a nitrogen atom at position 3, with carbonyl groups at positions 2 and 4, and an amino group at position 5 .

The structural characteristics of this compound include:

  • A thiazolidine ring as the core structure

  • Two carbonyl groups creating a dione system

  • A primary amino group at position 5

  • A stereogenic center at C-5 when considered in its non-planar form

The compound's IUPAC name is 5-amino-1,3-thiazolidine-2,4-dione, with synonyms including 5-aminothiazolidine-2,4-dione and 5-amino-1,3-thiazolidine-2,4-dione .

Physicochemical Properties

Basic Physical Properties

The physical properties of 5-Amino-1,3-thiazolidine-2,4-dione have been determined both experimentally and through predictive modeling. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: Physical Properties of 5-Amino-1,3-thiazolidine-2,4-dione

PropertyValueMethod
Molecular Weight132.14100 g/molCalculated
Boiling Point353.5±35.0 °CPredicted
Density1.558±0.06 g/cm³Predicted
Melting PointNot Available-
Flash PointNot Available-

The compound is expected to have a relatively high boiling point due to its ability to form hydrogen bonds and its moderate molecular weight .

Solubility and Partition Properties

The solubility and partition properties of 5-Amino-1,3-thiazolidine-2,4-dione are important for its potential pharmaceutical applications:

Table 2: Solubility and Partition Properties

PropertyValueSource
LogP0.28330Calculated
PSA (Polar Surface Area)97.49000 ŲCalculated
pKa3.56±0.30Predicted

Synthesis and Chemical Reactivity

Synthetic Approaches

  • One common approach for thiazolidinedione synthesis begins with the conversion of 1,3-thiazolidine-2,4-dione into its potassium salt, which can then undergo various modifications .

  • The Knoevenagel condensation reaction is frequently employed for introducing substituents at the 5-position of the thiazolidinedione scaffold .

  • For amino derivatives specifically, reduction of nitro precursors is a potential route, as demonstrated in the synthesis of similar compounds: "Various derivatives of thiazolidine-2,4-dione (C1–C5) were designed and synthesized by chemical reaction with 4-nitrobenzaldehyde using Knoevenagel reaction conditions which results in the reduction of nitro group to amine" .

Chemical Reactivity

Based on its structure, 5-Amino-1,3-thiazolidine-2,4-dione is expected to exhibit the following reactivity patterns:

  • The primary amino group at position 5 provides a nucleophilic site for various reactions including alkylation, acylation, and condensation with aldehydes or ketones.

  • The N-H of the thiazolidinedione ring is moderately acidic, allowing for potential N-substitution reactions, as seen in the synthesis of derivatives where various substituents are introduced at this position .

  • The carbonyl groups may participate in nucleophilic addition reactions, though these are typically less reactive than isolated carbonyl groups due to the cyclic structure.

Relationship to Thiazolidinedione Class of Compounds

5-Amino-1,3-thiazolidine-2,4-dione belongs to the broader family of thiazolidinedione (TZD) compounds, which have significant pharmaceutical relevance.

Structural Relationship to Clinical TZDs

Thiazolidinediones, also known as glitazones, are a class of heterocyclic compounds containing a five-membered thiazolidine ring with carbonyl groups at positions 2 and 4 . This structural core is present in several clinically approved medications for treating type 2 diabetes, such as rosiglitazone .

The key structural difference between 5-Amino-1,3-thiazolidine-2,4-dione and clinical TZDs is the substituent at position 5:

  • 5-Amino-1,3-thiazolidine-2,4-dione has a simple amino group

  • Clinical TZDs typically feature more complex aromatic or heteroaromatic substituents that enhance their binding to nuclear receptors

Pharmacological Significance

The thiazolidinedione class, to which 5-Amino-1,3-thiazolidine-2,4-dione belongs, has demonstrated several important pharmacological activities:

  • Antidiabetic activity: TZDs act as PPAR-γ (peroxisome proliferator-activated receptor gamma) agonists, improving insulin sensitivity in type 2 diabetes .

  • Enzyme inhibition: Many TZD derivatives have shown α-glucosidase inhibitory activity, which helps regulate postprandial blood glucose levels .

  • The 5-position, where 5-Amino-1,3-thiazolidine-2,4-dione has its amino group, is often the site for structural modifications to enhance pharmacological properties and target specificity .

Current Research Applications

Pharmaceutical Development

5-Amino-1,3-thiazolidine-2,4-dione serves as an important scaffold for pharmaceutical development, particularly in the area of metabolic disorders:

  • As a precursor for more complex TZD derivatives with enhanced pharmacological properties .

  • In the development of novel α-glucosidase inhibitors for diabetes management: "A series of thiazolidine-2,4-dione derivatives (C1 ∼ 36) were synthesized and evaluated for α-glucosidase inhibitory activity" .

  • As a building block for creating hybrid molecules that combine the TZD pharmacophore with other bioactive moieties, as seen in compounds like "ethyl-(2-(5-arylidine-2,4-dioxothiazolidin-3-yl)acetyl)glycinates" .

Structure-Activity Relationship Studies

The amino group at position 5 of 5-Amino-1,3-thiazolidine-2,4-dione provides a valuable handle for exploring structure-activity relationships (SAR):

  • The primary amine can undergo various transformations to create libraries of derivatives with diverse biological activities .

  • Researchers have used similar TZD scaffolds to develop SAR studies for targeting specific enzymes and receptors: "SAR and lead optimization of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)thiazolidine-2,4-dione as a potential multi-target antidiabetic agent" .

  • The compound's relatively simple structure allows for systematic modifications to improve pharmacokinetic properties while maintaining the essential TZD pharmacophore .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator